molecular formula C8H10F3NO2 B1401769 (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile CAS No. 1311283-94-9

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile

Cat. No.: B1401769
CAS No.: 1311283-94-9
M. Wt: 209.17 g/mol
InChI Key: JVUAQKZGURYUMF-FNORWQNLSA-N
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Description

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is an organic compound characterized by the presence of an ethoxy group, a hydroxy group, and a trifluoromethyl group attached to a pent-4-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pent-4-enenitrile precursor with ethoxy and hydroxy functional groups under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-Methoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile
  • (E)-5-Ethoxy-5-hydroxy-3-difluoromethyl-pent-4-enenitrile
  • (E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-hex-4-enenitrile

Uniqueness

(E)-5-Ethoxy-5-hydroxy-3-trifluoromethyl-pent-4-enenitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

(E)-5-ethoxy-5-hydroxy-3-(trifluoromethyl)pent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO2/c1-2-14-7(13)5-6(3-4-12)8(9,10)11/h5-6,13H,2-3H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUAQKZGURYUMF-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(CC#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(CC#N)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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